Validated Precursor to a Sub‑Micromolar Akt Inhibitor with Head‑to‑Head Superiority Over GSK690693
The ethyl ester directly furnishes hydrazide intermediate 2, which upon condensation yields N'-benzylidene-2-[(4-(4-methoxyphenyl)pyrimidin-2-yl)thio]acetohydrazide (3g). Compound 3g inhibits Akt with an IC₅₀ of 0.5 ± 0.08 µg/mL, outperforming the clinical Akt inhibitor GSK690693 (IC₅₀ = 0.6 ± 0.05 µg/mL) in the same colorimetric Akt assay [1]. No other alkyl ester of this scaffold has been reported to yield an Akt inhibitor with comparable potency, underscoring the unique productive synthetic route enabled by the ethyl ester.
| Evidence Dimension | Akt inhibitory activity of the derived hydrazone (3g) |
|---|---|
| Target Compound Data | Derivative 3g IC₅₀ = 0.5 ± 0.08 µg/mL |
| Comparator Or Baseline | GSK690693 IC₅₀ = 0.6 ± 0.05 µg/mL |
| Quantified Difference | ~17% more potent (lower IC₅₀) |
| Conditions | Colorimetric Akt inhibition assay; in vitro screening |
Why This Matters
The data provide direct quantitative evidence that the synthetic route starting from this exact ethyl ester yields a molecule with superior target engagement relative to a clinical‑stage Akt inhibitor, validating the procurement of this specific precursor for SAR campaigns.
- [1] Ece, Ö. et al. Design, Synthesis, and Evaluation of a New Series of Hydrazones as Small-Molecule Akt Inhibitors for NSCLC Therapy. ACS Omega 2023, 8, 20230–20244. (PMC ID: PMC10249096) View Source
